molecular formula C18H22ClN3O3S B2381956 4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine CAS No. 2310128-40-4

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Cat. No.: B2381956
CAS No.: 2310128-40-4
M. Wt: 395.9
InChI Key: BNKZEVYTZVXURR-UHFFFAOYSA-N
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Description

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling of the Piperidine and Pyrimidine Rings: This step involves the formation of a carbon-nitrogen bond between the piperidine and pyrimidine rings, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine: shares structural similarities with other piperidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-14-10-18(21-13-20-14)25-11-15-6-8-22(9-7-15)26(23,24)12-16-4-2-3-5-17(16)19/h2-5,10,13,15H,6-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZEVYTZVXURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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